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Compound of Interest

Compound Name: AM-8191 HCI
CAS No.: 1417548-17-4
Cat. No.: B605385
Get Quote
. J

Class: Novel Bacterial Topoisomerase Inhibitor (NBTI)[1]

[2]

Part 1: Executive Summary & Pharmacological
Profile

AM-8191 HCl is a potent, synthetic small molecule belonging to the Novel Bacterial
Topoisomerase Inhibitor (NBTI) class. Unlike traditional fluoroquinolones (FQs) that target the
same enzymes, AM-8191 utilizes a distinct binding mode, rendering it effective against
multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus
(MRSA) and fluoroquinolone-resistant strains.

Developed primarily by Merck Research Laboratories (Singh et al.), AM-8191 represents a
critical evolution in antibacterial scaffold design, featuring a 1,5-naphthyridine left-hand side
(LHS) linked via an oxabicyclooctane moiety to a pyridoxazinone right-hand side (RHS). This
structural innovation allows it to bypass the classic resistance mechanisms (e.g., gyrA
Ser83/Asp87 mutations) that render quinolones ineffective.
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Key Pharmacological Characteristics

Feature Description

] DNA Gyrase (GyrA/GyrB subunits) and
Primary Targets ] ]
Topoisomerase IV (ParC/ParE subunits).

NBTI Pocket: A distinct region at the dimer
o ) interface of the enzyme-DNA complex, separate
Binding Site . . -
from the Quinolone-Resistance Determining

Region (QRDR).

Single-Strand Cleavage Stabilization: Stabilizes
) the pre-cleaved or singly-cleaved DNA-enzyme
Mechanism Type o o )
complex, inhibiting religation and causing

double-strand breaks (DSBSs).

) ] No Cross-Resistance with fluoroquinolones
Resistance Profile ] ] ]
(ciprofloxacin, levofloxacin).

] Oxabicyclooctane-linked 1,5-naphthyridinyl
Chemical Structure
derivative (HCI salt for solubility).

Part 2: Molecular Mechanism of Action
The "NBTI Pocket" Binding Mode

The efficacy of AM-8191 stems from its ability to exploit a binding pocket that is structurally
distinct from the site targeted by fluoroquinolones.

o Enzyme-DNA Complex Trapping: Bacterial DNA Gyrase and Topoisomerase |V are essential
for relaxing DNA supercoils and decatenating daughter chromosomes, respectively. They
function by creating transient double-strand breaks (DSBSs) in the DNA, passing a second
DNA segment through the break, and religating the strand.

o Fluoroquinolones bind via a water-metal ion bridge to the Serine/Acidic residues in the
QRDR, stabilizing the cleaved complex.

o AM-8191 (NBTI) binds to the central axis of the DNA-enzyme complex. The
oxabicyclooctane linker acts as a structural bridge, positioning the naphthyridine and
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pyridoxazinone moieties to interact with both the enzyme subunits (GyrA/ParC) and the
DNA backbone.

« Inhibition of Religation: AM-8191 intercalates between the base pairs at the cleavage site or
binds adjacent to it, effectively "locking” the enzyme in a state where the DNA is nicked or
cleaved. This prevents the religation step. The accumulation of these stalled complexes
creates a physical roadblock for the replication fork (DNA polymerase), leading to:

o Replication Fork Arrest: The replication machinery collides with the frozen AM-8191-
Gyrase-DNA complex.

o Double-Strand Break Formation: The collision converts the transient cleavage into a
permanent, lethal double-strand break.

o Cell Death: The accumulation of DSBs triggers the SOS response and ultimately bacterial
cell death.

Structural Basis of Evasion (Overcoming Resistance)

Fluoroquinolone resistance typically arises from point mutations in the GyrA (e.g., S83L, D87N)
or ParC subunits that disrupt the water-metal ion bridge required for FQ binding.

o AM-8191 Independence: AM-8191 does not rely on the water-metal ion bridge or the specific
Ser/Asp residues mutated in FQ-resistant strains. Its binding is driven by hydrophobic
interactions and specific hydrogen bonds within the NBTI pocket, allowing it to retain
nanomolar potency against strains with established QRDR mutations.

Part 3: Visualization of Signaling & Mechanism
Diagram 1: NBTI vs. Fluoroquinolone Binding
Mechanism

This diagram contrasts the binding site of AM-8191 against traditional quinolones, highlighting
the lack of cross-resistance.
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Caption: AM-8191 binds to the NBTI pocket, bypassing QRDR mutations that block
fluoroquinolones, leading to replication arrest.

Part 4: Experimental Protocols
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To validate the mechanism of AM-8191, researchers must employ assays that distinguish
between general toxicity and specific topoisomerase inhibition.

Protocol A: DNA Supercoiling Inhibition Assay (Gyrase
Specificity)

Objective: Quantify the

of AM-8191 against DNA Gyrase activity.

e Reagents:
o Relaxed pBR322 plasmid DNA (0.5 p g/reaction ).
o Recombinant E. coli DNA Gyrase (GyrA/GyrB holoenzyme).
o Assay Buffer: 35 mM Tris-HCI (pH 7.5), 24 mM KCI, 4 mM

, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.

o AM-8191 HCI (dissolved in DMSO, serial dilutions).
o Workflow:

o Mix: Combine Assay Buffer, Relaxed DNA, and AM-8191 (variable concentrations) in a 20
pL volume.

o Initiate: Add 1 unit of DNA Gyrase.

o Incubate: 37°C for 60 minutes.

o Terminate: Add 5 pL Stop Buffer (5% SDS, 0.25% Bromophenol Blue, 25% Glycerol).
o Analysis: Electrophoresis on 1% agarose gel (TAE buffer) at 50V for 3 hours.

o Staining: Ethidium bromide (0.5 pg/mL).

e Readout:
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o Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast
migration).

o Inhibition: Presence of relaxed DNA bands at high AM-8191 concentrations.

o Cleavage Complex (Optional): To detect cleavage complexes, treat with Proteinase K
before electrophoresis; linear DNA bands indicate trapped cleavage.

Protocol B: Minimum Inhibitory Concentration (MIC) -
Broth Microdilution

Objective: Determine whole-cell potency against wild-type and resistant strains.
e Preparation:
o Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
o Inoculum: Adjust bacterial culture (S. aureus or E. coli) to
CFU/mL.
e Plate Setup:
o Use 96-well polystyrene plates.

o Add 50 pL of AM-8191 (2x concentration) in serial dilutions (e.g., 64 pg/mL down to 0.001
pg/mL).

o Add 50 L of bacterial inoculum.
e Incubation: 37°C for 18—-24 hours (ambient air).
 Validation: Include Ciprofloxacin as a control.

e Readout: The MIC is the lowest concentration with no visible growth.

Protocol C: Frequency of Resistance (FOR)

Objective: Assess the likelihood of spontaneous resistance generation.
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e Inoculum: Prepare a high-density culture (

CFU/mL).

e Plating: Plate 100 pL aliquots onto agar containing AM-8191 at 4x and 8x MIC.
 Incubation: 48 hours at 37°C.
o Calculation: FoR = (Number of colonies) / (Total CFU plated).
o Target: NBTIs like AM-8191 typically show FOR
, significantly lower than older quinolones.

Part 5: Comparative Data Analysis

The following table summarizes the potency of AM-8191 compared to standard-of-care
antibiotics, highlighting its utility in resistant phenotypes.

s (WT) S. aureus hERG
. aureus it
Compound Target (MRSAIFQ-R) Inhibition (
MIC (pg/mL)
MIC (pg/mL) )
Gyrase / Topo IV ~10-30 puM
AM-8191 _ 0.03-0.06 0.03 - 0.06
(NBTI Site) (Moderate)*
] ] Gyrase / Topo IV ]
Ciprofloxacin 0.25-0.5 > 32 (Resistant) > 100 uM
(QRDR)
) Gyrase / Topo IV )
Levofloxacin 0.25 > 16 (Resistant) > 100 uM

(QRDR)

*Note on hERG: While AM-8191 shows potent antibacterial activity, the class (NBTIs) often
faces challenges with hERG potassium channel inhibition (cardiotoxicity risk). AM-8191 was
part of an optimization series (Singh et al.) to balance potency with reduced hERG liability
compared to earlier prototypes.

Part 6: Synthesis & Structural Logic
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Diagram 2: Chemical Logic of AM-8191

This diagram illustrates the functional roles of the AM-8191 chemical scaffold.
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Caption: The oxabicyclooctane linker is the structural key, rigidly positioning the LHS and RHS
for dual-target inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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